![molecular formula C24H25ClN6O4 B2835017 2-[2-(isopropylamino)-2-oxoethyl]-N-(4-methylbenzyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1112308-39-0](/img/structure/B2835017.png)
2-[2-(isopropylamino)-2-oxoethyl]-N-(4-methylbenzyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-[2-(isopropylamino)-2-oxoethyl]-N-(4-methylbenzyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C24H25ClN6O4 and its molecular weight is 496.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-[2-(isopropylamino)-2-oxoethyl]-N-(4-methylbenzyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a triazolopyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, molecular characteristics, and biological effects based on available research findings.
Structure and Composition
The molecular formula for this compound is C19H24N4O3 with a molecular weight of approximately 365.43 g/mol. The structure includes a triazole ring and a carboxamide group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₄N₄O₃ |
Molecular Weight | 365.43 g/mol |
Functional Groups | Triazole, Carboxamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions such as temperature and solvent choice. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to confirm the structure and purity of the synthesized compound.
Pharmacological Properties
Preliminary studies suggest that compounds similar to This compound exhibit various pharmacological activities:
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties akin to other triazolopyridine derivatives. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models .
- Antimicrobial Activity : The structural features suggest potential antimicrobial properties. Compounds with triazole moieties have been reported to exhibit activity against a range of bacterial strains .
- Enzyme Inhibition : Similar derivatives have shown promise in inhibiting specific enzymes linked to disease pathways, which could be explored further for therapeutic applications .
Study on Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of structurally related compounds, it was found that certain derivatives exhibited significant inhibition of paw edema in carrageenan-induced inflammation models. The most active compounds demonstrated over 50% reduction in edema compared to controls .
Enzyme Interaction Studies
Research has indicated that triazolopyridine derivatives can interact with key enzymes involved in inflammatory processes. For instance, compounds similar to the target molecule have been shown to inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to reduced oxidative stress markers in treated tissues .
Eigenschaften
IUPAC Name |
3-[2-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O4/c1-15(2)27-20(32)11-12-29-22(34)18-5-3-4-6-19(18)31-23(29)28-30(24(31)35)14-21(33)26-13-16-7-9-17(25)10-8-16/h3-10,15H,11-14H2,1-2H3,(H,26,33)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGZEWAQEIAPTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.